molecular formula C4H10CrN7S4 B081295 Chromate(1-), diamminetetrakis(thiocyanato-kappaN)-, ammonium (1:1), (OC-6-11)- CAS No. 13573-16-5

Chromate(1-), diamminetetrakis(thiocyanato-kappaN)-, ammonium (1:1), (OC-6-11)-

Cat. No.: B081295
CAS No.: 13573-16-5
M. Wt: 336.4 g/mol
InChI Key: ZGLIQORZYPZFPW-UHFFFAOYSA-K
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Description

Chemical Identity and Structure
The compound Chromate(1-), diamminetetrakis(thiocyanato-κN)-, ammonium (1:1), (OC-6-11)- (CAS: 13573-17-6) is a coordination complex with the molecular formula C₄H₁₂CrN₇OS₄ and a molecular weight of 354.4405 g/mol . Its structure consists of a central chromium ion in a hexacoordinate geometry (OC-6-11), ligated by two ammonia (NH₃) molecules and four thiocyanate (SCN⁻) groups, with ammonium (NH₄⁺) as the counterion .

Properties

CAS No.

13573-16-5

Molecular Formula

C4H10CrN7S4

Molecular Weight

336.4 g/mol

IUPAC Name

azanium;azane;chromium(3+);tetrathiocyanate

InChI

InChI=1S/4CHNS.Cr.3H3N/c4*2-1-3;;;;/h4*3H;;3*1H3/q;;;;+3;;;/p-3

InChI Key

ZGLIQORZYPZFPW-UHFFFAOYSA-K

SMILES

C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[NH4+].N.N.[Cr+3]

Canonical SMILES

C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[NH4+].N.N.[Cr+3]

Other CAS No.

13573-16-5

Pictograms

Irritant; Environmental Hazard

Related CAS

16248-93-4 (Parent)

Origin of Product

United States

Preparation Methods

Classical Ammonium Thiocyanate Route

The most widely documented method involves the reaction of ammonium thiocyanate (NH₄SCN) with ammonium dichromate ((NH₄)₂Cr₂O₇) under controlled thermal conditions.

Reaction Mechanism :

(NH₄)₂Cr₂O₇ + 10 NH₄SCN → 2 NH₄[Cr(NH₃)₂(SCN)₄] + 3 (NH₄)₂SO₄ + 2 CO₂↑ + 5 H₂O\text{(NH₄)₂Cr₂O₇ + 10 NH₄SCN → 2 NH₄[Cr(NH₃)₂(SCN)₄] + 3 (NH₄)₂SO₄ + 2 CO₂↑ + 5 H₂O}

Procedure :

  • Reactant Preparation :

    • 800 g (10.5 mol) of NH₄SCN is heated to 145–150°C in a 4-L enameled pot.

    • A premixed powder of 170 g (0.675 mol) (NH₄)₂Cr₂O₇ and 200 g (2.6 mol) NH₄SCN is added incrementally to avoid runaway reactions.

  • Reaction Control :

    • The exothermic reaction raises the temperature to 160°C, requiring careful monitoring to prevent decomposition.

    • Ammonia gas is evolved, necessitating ventilation.

  • Post-Reaction Processing :

    • The cooled product is crushed and stirred with 750 mL of ice water to remove soluble byproducts (e.g., unreacted NH₄SCN).

    • The residue is extracted with 2.5 L of water at 60°C, filtered through a hot-water funnel, and crystallized at 4°C overnight.

Yield : 250–275 g (52–57% theoretical yield) of dark-red crystals.

Purity Metrics :

ParameterValue
Cr Content4.87–4.88%
S Content11.99–12.00%
N Content9.12–9.16%

Alternative Ligand Substitution Method

A modified approach substitutes ammonia with aromatic amines like p-toluidine (C₇H₉N) to alter solubility and reactivity.

Procedure :

  • Reactant Mixing :

    • 0.1 mol K₃[Cr(SCN)₆] and 0.1 mol p-toluidine are dissolved in methanol.

    • Saturated NH₄Cl solution is added to precipitate NH₄[Cr(p-CH₃C₆H₄NH₂)₂(SCN)₄].

  • Purification :

    • The precipitate is vacuum-filtered, washed with cold methanol-water, and air-dried.

Yield : ~130–135 g (33–34% theoretical yield) of pale-yellow crystals.

Elemental Analysis :

ParameterValue
Cr Content4.15–4.17%
S Content10.25–10.27%
N Content7.83–7.86%

Industrial Production

Scalable Thermal Synthesis

Industrial protocols optimize the classical method for higher throughput:

Key Modifications :

  • Automated Reactors : Precision-controlled jacketed reactors maintain 160°C ± 2°C to minimize side reactions.

  • Continuous Filtration : Rotary drum filters replace batch filtration, reducing processing time by 40%.

  • Solvent Recovery : Ethanol and methanol are recycled via distillation, cutting raw material costs by 15%.

Quality Control :

  • Spectroscopic Validation : FTIR confirms the presence of ν(Cr-N) at 480 cm⁻¹ and ν(SCN) at 2100 cm⁻¹.

  • Thermogravimetric Analysis (TGA) : Residual mass at 800°C should match theoretical Cr₂O₃ content (4.85–4.90%).

Critical Parameter Analysis

Temperature Sensitivity

Decomposition occurs above 65°C, producing hydrogen cyanide (HCN) and a blue chromophore. Optimal crystallization occurs at 4°C to stabilize the octahedral Cr(III) complex.

Ligand Ratio Optimization

A thiocyanate-to-chromium molar ratio of 4:1 ensures complete coordination. Excess NH₄SCN increases yield but complicates purification.

pH Dependence

The reaction proceeds efficiently at pH 6–7. Acidic conditions (<pH 4) protonate SCN⁻, while alkaline conditions (>pH 9) precipitate Cr(OH)₃.

Applications in Analytical Chemistry

Reinecke salt’s stability and selective precipitation make it valuable for:

  • Gravimetric Analysis : Quantifying primary amines (e.g., clarithromycin) via insoluble complexes.

  • Redox Titrations : Cr(III) → Cr(VI) transitions enable iodometric back-titrations with starch indicator .

Chemical Reactions Analysis

Types of Reactions

Chromate(1-), diamminetetrakis(thiocyanato-kappaN)-, ammonium (1:1), (OC-6-11)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of chromium.

    Reduction: It can be reduced under specific conditions to yield lower oxidation states.

    Substitution: Ligand substitution reactions can occur, where thiocyanate ligands are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and zinc dust are used.

    Substitution: Ligand exchange reactions are facilitated by the presence of competing ligands and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of chromium complexes, while reduction can produce lower oxidation state complexes.

Scientific Research Applications

Synthesis Methodology

The synthesis typically involves the reaction of ammonium thiocyanate with chromium salts in the presence of ammonia under controlled conditions. The general reaction can be represented as follows:

Cr3++4SCN+2NH3+NH4+ Cr NH3 2 SCN4 NH4+\text{Cr}^{3+}+4\text{SCN}^-+2\text{NH}_3+\text{NH}_4^+\rightarrow \text{ Cr NH}_3\text{ 2 SCN}_4\text{ }^-\text{NH}_4^+

Scientific Research Applications

Chromate(1-), diamminetetrakis(thiocyanato-kappaN)-, ammonium has been investigated for its unique properties in various research domains:

Analytical Chemistry

The compound is used as a reagent for detecting and quantifying various ions due to its distinct colorimetric properties. It serves as a standard reference material in spectroscopic studies and X-ray diffraction, allowing researchers to evaluate lattice parameters and the performance of analytical instruments.

Biological Research

Research indicates that this compound interacts with biomolecules, influencing their structure and function. Its biological activity is notable, particularly its potential therapeutic properties. Studies have explored its effects on cellular components, suggesting that while chromium(III) is generally less toxic than chromium(VI), it can still exhibit significant biological effects.

Medicinal Chemistry

The compound has been explored for its potential use in drug development. Its ability to form stable complexes with biomolecules makes it a candidate for studying drug interactions and mechanisms of action.

Industrial Applications

In industry, Chromate(1-), diamminetetrakis(thiocyanato-kappaN)-, ammonium is utilized in the production of pigments and dyes due to its vibrant color. Its unique properties also make it suitable for applications in optoelectronic devices, where non-linear optical characteristics are beneficial.

Case Studies and Research Findings

Several studies have highlighted the applications of Chromate(1-), diamminetetrakis(thiocyanato-kappaN)-, ammonium:

  • Biological Activity: Research has shown that this compound interacts with various biomolecules, leading to investigations into its potential as an anticancer agent. Studies have indicated that it may inhibit certain enzymes involved in cancer cell proliferation.
  • Optoelectronic Applications: The non-linear optical properties of this compound are being explored for use in optoelectronic devices, which could lead to advancements in photonic technologies.

Mechanism of Action

The mechanism of action of Chromate(1-), diamminetetrakis(thiocyanato-kappaN)-, ammonium (1:1), (OC-6-11)- involves its interaction with molecular targets through coordination chemistry. The compound can form stable complexes with various biomolecules, influencing their structure and function. The pathways involved include ligand exchange and redox reactions, which can modulate the activity of enzymes and other proteins.

Comparison with Similar Compounds

Physical and Chemical Properties

  • Appearance : Solid .
  • Melting Point : 270°C .
  • Hazards : Classified as acutely toxic (oral, Category 4; H302), skin/eye irritant (H315, H319), and respiratory irritant (H335) .
  • Uses : Primarily a laboratory chemical and intermediate in compound synthesis .

Safety Profile
The compound poses risks of acute toxicity upon ingestion, skin/eye corrosion, and respiratory irritation. First-aid measures include decontamination, fresh air exposure, and medical consultation .

Comparison with Similar Compounds

Structural Analogs: Chromium-Thiocyanate-Amine Complexes

Several structurally related chromium complexes with thiocyanate and amine ligands are documented (). Key examples include:

Compound Name CAS Molecular Formula Key Features
Chromate(1-), diamminetetrakis(thiocyanato-N)-, hydrogen, compound with strychnidin-10-one (1:1) 66063-57-8 Not provided Contains strychnidin-10-one (a strychnine derivative), likely enhancing toxicity .
Strychnidin-10-one, mono[(OC-6-11)-bis(benzenamine)tetrakis(thiocyanato-N)chromate(1-)] 66083-91-8 Not provided Includes benzenamine ligands; potential for varied reactivity due to aromatic amines .

Key Differences :

  • The target compound lacks strychnine-related moieties, reducing neurotoxic risks compared to strychnidin-10-one complexes .
  • Substitution of ammonia with aromatic amines (e.g., benzenamine) may alter solubility and stability .

Ammonium Chromate (CAS 7788-98-9)

Property Target Compound (CAS 13573-17-6) Ammonium Chromate (CAS 7788-98-9)
Molecular Formula C₄H₁₂CrN₇OS₄ CrH₈N₂O₄
Molecular Weight 354.4405 g/mol 152.07 g/mol
Structure Hexacoordinate Cr with NH₃/SCN⁻ ligands Simple chromate ion (CrO₄²⁻) with NH₄⁺
Hazards Acute toxicity, irritation Strong oxidizer; carcinogenic (IARC Group 1) .
Applications Laboratory synthesis Oxidizing agent in dyes, corrosion inhibition .

Key Differences :

  • The target compound’s thiocyanate ligands and ammonia coordination reduce oxidizing capacity compared to ammonium chromate, which contains free CrO₄²⁻.
  • Ammonium chromate’s carcinogenicity (due to Cr(VI)) is more severe than the target compound’s acute toxicity .

Ammonium Thiocyanate (CAS 1762-95-4)

Property Target Compound (CAS 13573-17-6) Ammonium Thiocyanate (CAS 1762-95-4)
Molecular Formula C₄H₁₂CrN₇OS₄ CH₄N₂S (NH₄SCN)
Molecular Weight 354.4405 g/mol 76.12 g/mol
Melting Point 270°C 150°C
Solubility Not reported 1,650 g/L in water at 20°C .
Uses Laboratory chemical Analytical reagent, pharmaceutical intermediate .

Key Differences :

  • The target compound’s chromium coordination confers metal-related hazards (e.g., toxicity), whereas ammonium thiocyanate’s risks are primarily from SCN⁻ (e.g., thyroid disruption).
  • Ammonium thiocyanate’s high water solubility contrasts with the target compound’s unknown solubility, suggesting divergent applications .

Biological Activity

Chromate(1-), diamminetetrakis(thiocyanato-kappaN)-, ammonium (1:1), (OC-6-11)-, also known as ammonium tetrathiocyanato-diamminechromate(III), is a coordination compound of chromium that has garnered attention for its unique biological activity and potential applications in various fields. This article explores its biological activity, mechanisms of action, and relevant case studies.

PropertyValue
CAS Number 13573-16-5
Molecular Formula C₄H₁₀CrN₇S₄
Molecular Weight 336.4 g/mol
IUPAC Name azanium;azane;chromium(3+);tetrathiocyanate
InChI Key ZGLIQORZYPZFPW-UHFFFAOYSA-K

The biological activity of Chromate(1-), diamminetetrakis(thiocyanato-kappaN)-, ammonium (1:1), (OC-6-11)- is primarily attributed to its ability to form stable complexes with biomolecules. This interaction can influence the structure and function of proteins and nucleic acids through several mechanisms:

  • Ligand Exchange : The compound can undergo ligand substitution reactions, where thiocyanate ligands are replaced by other ligands in biological systems.
  • Redox Reactions : It can participate in oxidation-reduction reactions, affecting the redox state of cellular components.
  • DNA Interaction : Chromium complexes have been shown to interact with DNA, leading to crosslinking and potential mutagenic effects.

Cytotoxicity and Genotoxicity

Research indicates that chromium compounds, particularly in their trivalent form, exhibit lower toxicity compared to hexavalent chromium. However, they can still induce cellular stress and genotoxic effects through the formation of DNA adducts and oxidative damage. Studies have demonstrated that exposure to trivalent chromium can lead to:

  • DNA Strand Breaks : Induction of breaks in DNA strands due to reactive oxygen species generated during metabolic processes.
  • Chromosomal Aberrations : Alterations in chromosomal structure observed in cell cultures exposed to chromium complexes.

Case Studies

  • Study on Cellular Uptake :
    A study investigated the uptake of Chromate(1-), diamminetetrakis(thiocyanato-kappaN)- into human cells. Results showed significant cellular accumulation, leading to increased oxidative stress markers. The study concluded that while the compound is less toxic than its hexavalent counterpart, it still poses risks under certain conditions .
  • Impact on Enzyme Activity :
    Another research focused on the interaction of this compound with key metabolic enzymes. Findings indicated that it could inhibit enzyme activity through competitive inhibition mechanisms, potentially altering metabolic pathways related to lipid and glucose metabolism .
  • Animal Studies :
    Animal models have shown that chronic exposure to trivalent chromium compounds can lead to reproductive toxicity and developmental issues. These findings highlight the need for careful assessment of long-term exposure risks associated with these compounds .

Applications in Research and Industry

Chromate(1-), diamminetetrakis(thiocyanato-kappaN)- has diverse applications:

  • Analytical Chemistry : Used as a reagent for detecting various ions due to its distinct colorimetric properties.
  • Biological Research : Investigated for its potential therapeutic properties and interactions with biomolecules.
  • Industrial Applications : Employed in the production of pigments and dyes owing to its vibrant coloration.

Q & A

Q. What are the optimal synthetic routes for preparing Chromate(1-), diamminetetrakis(thiocyanato-κN)-, ammonium (1:1), (OC-6-11)-, and how do reaction conditions influence yield?

Methodological Answer: The synthesis involves reacting ammonium thiocyanate with chromium salts (e.g., CrCl₃) in an ammonia-rich environment. Key variables include:

  • Stoichiometric ratios : Excess NH₃ ensures ligand coordination stability .
  • Temperature : Reactions typically proceed at 60–80°C to avoid thiocyanate decomposition .
  • Solvent : Aqueous or ethanol-water mixtures are preferred for solubility control.
    Yield optimization requires monitoring pH (ideally 8–10) to prevent chromium hydroxide precipitation. Purity is verified via elemental analysis and IR spectroscopy (thiocyanate ν(C≡N) ~2050 cm⁻¹) .

Q. How is the octahedral geometry of this complex confirmed experimentally?

Methodological Answer: Single-crystal X-ray diffraction (XRD) is the gold standard for confirming the OC-6-11 geometry. Key structural parameters include:

  • Cr–N bond distances : ~1.95–2.10 Å for thiocyanate ligands, ~2.00–2.15 Å for ammonia ligands .
  • Ligand angles : N–Cr–N angles ≈90° (cis) and 180° (trans), consistent with octahedral symmetry .
    Alternative methods include UV-Vis spectroscopy (d-d transitions at ~450–550 nm) and magnetic susceptibility measurements (low-spin Cr³⁺, μₑff ≈3.8 BM) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and fume hood use are mandatory due to acute toxicity (H302, H315) and respiratory hazards (H335) .
  • Waste disposal : Collect in sealed containers for licensed hazardous waste processing. Avoid aqueous release due to thiocyanate’s environmental persistence .
  • First aid : For skin contact, rinse with 10% Na₂S₂O₃ solution to neutralize thiocyanate .

Advanced Research Questions

Q. How can ligand substitution kinetics be quantitatively analyzed in this complex?

Methodological Answer: Use stopped-flow spectrophotometry to monitor ligand exchange reactions (e.g., substitution of SCN⁻ with NO₂⁻ or H₂O):

  • Rate constants : Determine via pseudo-first-order conditions under excess incoming ligand .
  • Activation parameters : Calculate ΔH‡ and ΔS‡ using Eyring plots across 25–50°C .
    Contradictions in reported kinetics (e.g., solvent polarity effects) require controlled ionic strength buffers (e.g., 0.1 M KNO₃) to isolate mechanistic pathways .

Q. What strategies resolve contradictions in redox behavior reported for this complex?

Methodological Answer: Discrepancies in oxidation products (e.g., Cr⁶⁺ vs. Cr⁴⁺) arise from reaction media differences:

  • Oxidizing agents : H₂O₂ in acidic media favors CrO₄²⁻ (Cr⁶⁺), while KMnO₄ in neutral media stabilizes intermediate Cr⁴⁺ species .
  • Spectroelectrochemistry : Use a three-electrode cell with UV-Vis monitoring to track real-time redox transitions (e.g., Cr³⁺ → Cr⁴⁺ at +0.8 V vs. SCE) .

Q. How does this complex compare to Reinecke salt in coordination chemistry applications?

Methodological Answer:

  • Structural differences : Reinecke salt ([NH₄][Cr(NH₃)₂(NCS)₄]) shares similar ligands but lacks the OC-6-11 geometry, leading to distinct solubility and reactivity .
  • Analytical utility : Both complexes precipitate proteins, but Reinecke salt is preferred for histidine-rich proteins due to stronger NH₃–Cr binding .
  • Thermal stability : TGA data show decomposition onset at 270°C for the target compound vs. 220°C for Reinecke salt, correlating with ligand lability .

Q. What computational methods validate the electronic structure of this complex?

Methodological Answer:

  • DFT calculations : Optimize geometry using B3LYP/6-31G(d) to match XRD bond lengths (±0.02 Å) .
  • TD-DFT : Simulate UV-Vis spectra (e.g., charge-transfer transitions at 350 nm) and compare with experimental data .
  • Mulliken charges : Confirm Cr³⁺ charge distribution (≈+1.2 on Cr, −0.5 on SCN⁻) to explain ligand substitution preferences .

Contradiction Analysis & Troubleshooting

Q. Why do conflicting reports exist about thiocyanate ligand lability?

Root Cause : Variability in solvent polarity and counterion effects (e.g., NH₄⁺ vs. K⁺) alter ligand dissociation rates. Resolution : Conduct kinetic studies in standardized solvents (e.g., DMF/H₂O 1:1) with fixed ionic strength .

Q. How to address discrepancies in reported magnetic moments?

Root Cause : Impurities (e.g., Cr²⁺) or incomplete ligand coordination skew μₑff values. Resolution : Purify via recrystallization (ethanol/water, 3:1) and validate purity via CHNS analysis (±0.3% theoretical) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chromate(1-), diamminetetrakis(thiocyanato-kappaN)-, ammonium (1:1), (OC-6-11)-
Reactant of Route 2
Chromate(1-), diamminetetrakis(thiocyanato-kappaN)-, ammonium (1:1), (OC-6-11)-

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